molecular formula C18H28ClNO3S B12194017 1-[4-Chloro-3-(pentyloxy)benzenesulfonyl]-3,5-dimethylpiperidine

1-[4-Chloro-3-(pentyloxy)benzenesulfonyl]-3,5-dimethylpiperidine

Cat. No.: B12194017
M. Wt: 373.9 g/mol
InChI Key: OFFMUKRDBFEQCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-Chloro-3-(pentyloxy)benzenesulfonyl]-3,5-dimethylpiperidine is a complex organic compound with the molecular formula C18H28ClNO3S and a molecular weight of 373.9378 . This compound is characterized by its unique structure, which includes a piperidine ring substituted with a benzenesulfonyl group, a chloro group, and a pentyloxy group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 1-[4-Chloro-3-(pentyloxy)benzenesulfonyl]-3,5-dimethylpiperidine involves several steps:

Industrial production methods typically involve optimizing these steps to ensure high yield and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

1-[4-Chloro-3-(pentyloxy)benzenesulfonyl]-3,5-dimethylpiperidine undergoes various chemical reactions:

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, palladium catalysts for coupling reactions, and various bases and acids for substitution and oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[4-Chloro-3-(pentyloxy)benzenesulfonyl]-3,5-dimethylpiperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-Chloro-3-(pentyloxy)benzenesulfonyl]-3,5-dimethylpiperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The piperidine ring may also interact with various receptors, modulating their function. The exact pathways involved depend on the specific biological context and the presence of other interacting molecules .

Comparison with Similar Compounds

Similar compounds to 1-[4-Chloro-3-(pentyloxy)benzenesulfonyl]-3,5-dimethylpiperidine include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C18H28ClNO3S

Molecular Weight

373.9 g/mol

IUPAC Name

1-(4-chloro-3-pentoxyphenyl)sulfonyl-3,5-dimethylpiperidine

InChI

InChI=1S/C18H28ClNO3S/c1-4-5-6-9-23-18-11-16(7-8-17(18)19)24(21,22)20-12-14(2)10-15(3)13-20/h7-8,11,14-15H,4-6,9-10,12-13H2,1-3H3

InChI Key

OFFMUKRDBFEQCS-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=C(C=CC(=C1)S(=O)(=O)N2CC(CC(C2)C)C)Cl

Origin of Product

United States

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